5-(1,3-Dioxolan-2-yl)quinoline 5-(1,3-Dioxolan-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977538
InChI: InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

5-(1,3-Dioxolan-2-yl)quinoline

CAS No.:

Cat. No.: VC15977538

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-yl)quinoline -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 5-(1,3-dioxolan-2-yl)quinoline
Standard InChI InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2
Standard InChI Key PNSHMLJTLNWQQI-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=C3C=CC=NC3=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure consists of a quinoline ring—a bicyclic system comprising a benzene ring fused to a pyridine moiety—substituted at the 5-position with a 1,3-dioxolane group. The dioxolane ring, a five-membered cyclic acetal, introduces steric and electronic effects that modulate the quinoline’s reactivity. This substitution pattern enhances solubility in polar solvents compared to unmodified quinolines, as the dioxolane’s oxygen atoms engage in hydrogen bonding .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Molecular FormulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_{2}
Molecular Weight201.22 g/mol
AppearanceLiquid at room temperature
Assay Purity≥99%
Storage ConditionsDry, cool, ventilated

The liquid state and stability under recommended storage conditions make it suitable for laboratory handling and industrial applications .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-(1,3-Dioxolan-2-yl)quinoline typically involves cyclization reactions between quinoline precursors and dioxolane-forming reagents. A common approach utilizes hydroxyl-protected intermediates, where acetic anhydride and sodium acetate facilitate acetal formation under reflux conditions . For example, reacting 5-hydroxyquinoline with 1,2-ethanediol in the presence of an acid catalyst yields the target compound via nucleophilic substitution and cyclodehydration .

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, achieving yields exceeding 85% . Automated purification systems, including fractional distillation and chromatography, ensure high-purity outputs for pharmaceutical applications .

Applications in Materials Science

Organic Electronics

The electron-rich quinoline core and dioxolane’s solvating capacity make this compound a candidate for organic light-emitting diodes (OLEDs). Thin-film studies show a luminescence efficiency of 18 cd/A at 450 nm, attributed to the compound’s planar conformation and reduced π-π stacking .

Catalysis and Coordination Chemistry

As a ligand, 5-(1,3-Dioxolan-2-yl)quinoline coordinates transition metals via its pyridinic nitrogen. Palladium complexes derived from this ligand exhibit high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >105^5 under mild conditions .

Comparative Analysis with Structural Analogs

The following table highlights key differences between 5-(1,3-Dioxolan-2-yl)quinoline and related compounds:

CompoundStructural VariationBioactivity (IC50_{50})Application
8-(1,3-Dioxolan-2-yl)quinolineDioxolane at 8-position15.7 µM (MCF-7)Anticancer agents
2-Chloroquinoline-3-carbaldehydeChlorine and aldehyde groups9.8 µM (HeLa)Antimicrobial coatings
3-(1,3-Dioxolan-2-yl)quinolineDioxolane at 3-position22.4 µM (A549)Organic semiconductors

Positional isomerism significantly affects biological potency and material properties, underscoring the importance of substitution patterns .

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